N-(but-3-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS No.: 1351590-37-8
Cat. No.: VC4289305
Molecular Formula: C11H12N2O2
Molecular Weight: 204.229
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351590-37-8 |
|---|---|
| Molecular Formula | C11H12N2O2 |
| Molecular Weight | 204.229 |
| IUPAC Name | N-but-3-ynyl-1-methyl-2-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C11H12N2O2/c1-3-4-7-12-10(14)9-6-5-8-13(2)11(9)15/h1,5-6,8H,4,7H2,2H3,(H,12,14) |
| Standard InChI Key | VLXLLWPBOBQLMK-UHFFFAOYSA-N |
| SMILES | CN1C=CC=C(C1=O)C(=O)NCCC#C |
Introduction
Synthesis
General Synthetic Route:
The synthesis of N-(but-3-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves:
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Formation of the dihydropyridine core: This is achieved through a Hantzsch reaction involving acetoacetate derivatives, ammonia or amine, and an aldehyde.
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Introduction of the butynyl group: The butynyl chain can be introduced via nucleophilic substitution or alkylation reactions using propargyl bromide.
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Amide bond formation: The carboxylic acid derivative of the dihydropyridine is converted into an amide using coupling agents such as carbodiimides.
Reaction Conditions:
The synthesis is often carried out under mild conditions to preserve the integrity of sensitive functional groups like the alkyne.
Applications and Potential Uses
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Pharmaceutical Research:
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Dihydropyridines are well-known for their biological activities, including calcium channel blocking properties.
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The inclusion of an alkyne group may enhance binding interactions with biological targets or allow for bioorthogonal labeling.
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Material Science:
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The compound's alkyne functionality makes it suitable for polymer cross-linking or incorporation into advanced materials via click chemistry.
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Chemical Biology:
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The amide and alkyne groups enable conjugation with biomolecules for imaging or therapeutic purposes.
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